molecular formula C25H23N3O2S2 B2520169 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795482-81-3

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2520169
CAS RN: 1795482-81-3
M. Wt: 461.6
InChI Key: ATEMSIZSCVSKNZ-UHFFFAOYSA-N
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Description

The compound "2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a complex molecule that likely exhibits biological activity due to its structural features, which include a thieno[3,2-d]pyrimidin-4(3H)-one core. This core is a common motif in various compounds with diverse biological activities, such as cyclin-dependent kinase inhibitors, anthelmintic agents, and antitumor agents .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation, chlorination, and nucleophilic substitution reactions . Similarly, the synthesis of other thieno[2,3-d]pyrimidin-4-yl hydrazone analogues involves the optimization of the heteroaryl moiety at the hydrazone with substituted phenyl groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This scaffold is known to interact with various biological targets, and modifications on this core can lead to changes in biological activity and selectivity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, as well as reactions with nucleophiles such as thiourea, aniline, piperidine, morpholine, and hydrazine hydrate . These reactions can be used to introduce different substituents on the core structure, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents can affect properties such as solubility, melting point, and stability. The characterization of these compounds typically involves IR, H NMR, and Mass spectral studies, which provide information about the functional groups and molecular weight . The specific properties of the compound would need to be determined experimentally.

Relevant Case Studies

While there are no direct case studies on the specific compound, related thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been evaluated for various biological activities. For example, some derivatives have been tested as cyclin-dependent kinase inhibitors, showing potency and selectivity in inhibiting CDK4 . Others have been synthesized and evaluated as anthelmintic agents, exhibiting moderate to good activity against earthworms . Additionally, certain derivatives have been designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, with potent antitumor activity . These studies provide a context for the potential applications of the compound .

Scientific Research Applications

Pharmacological Properties and Mechanisms of Action

Selective NMDA Receptor Antagonists

Certain compounds, similar in complexity to the one mentioned, have been studied for their selective antagonistic properties on NMDA receptors, specifically targeting subunits like GluN2B. These studies provide insights into the development of treatments for disorders like major depressive disorder, showcasing the potential for compounds with specific structural features to modulate neurotransmitter systems in the brain (R. Garner et al., 2015).

Cellular Proliferation in Tumors

Research has also delved into the use of specific chemical markers for imaging tumor proliferation, assessing the safety and effectiveness of compounds in visualizing tumor growth dynamics. This highlights the diagnostic and therapeutic monitoring potential of structurally specific agents in oncology (F. Dehdashti et al., 2013).

Metabolic and Mitochondrial Functions

Studies on compounds affecting mitochondrial functions have implications for metabolic diseases and neurological disorders. For instance, dietary pyrroloquinoline quinone influences mitochondrial-related metabolism and may impact energy metabolism and neurologic function in humans, suggesting potential therapeutic applications for metabolic and degenerative diseases (C. Harris et al., 2013).

Therapeutic Applications

Anti-Inflammatory and Allergic Responses

Research into compounds with anti-inflammatory properties has shown potential for treating mast cell-mediated allergic inflammation. This opens avenues for developing treatments for allergic inflammatory diseases by modulating histamine release and pro-inflammatory cytokines (I. Je et al., 2015).

Antimalarial Therapy

The effectiveness of 8-aminoquinoline compounds in treating malaria, including drug-resistant strains, underscores the importance of structural features in developing antimalarial drugs. Such studies contribute to the ongoing efforts to combat malaria with novel therapeutic agents (J. Nankabirwa et al., 2016).

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-17-8-10-18(11-9-17)15-28-24(30)23-20(12-14-31-23)26-25(28)32-16-22(29)27-13-4-6-19-5-2-3-7-21(19)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEMSIZSCVSKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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